

commercial suppliers of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Cat. No.: B1339859

[Get Quote](#)

Technical Guide: (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-Bromophenyl)(2,2-diethoxyethyl)sulfane**, a halogenated aromatic sulfane of interest in synthetic and medicinal chemistry. This document details its chemical properties, commercial availability, a plausible synthetic route with an experimental protocol, and its classification within chemical ontologies.

Chemical Properties and Commercial Availability

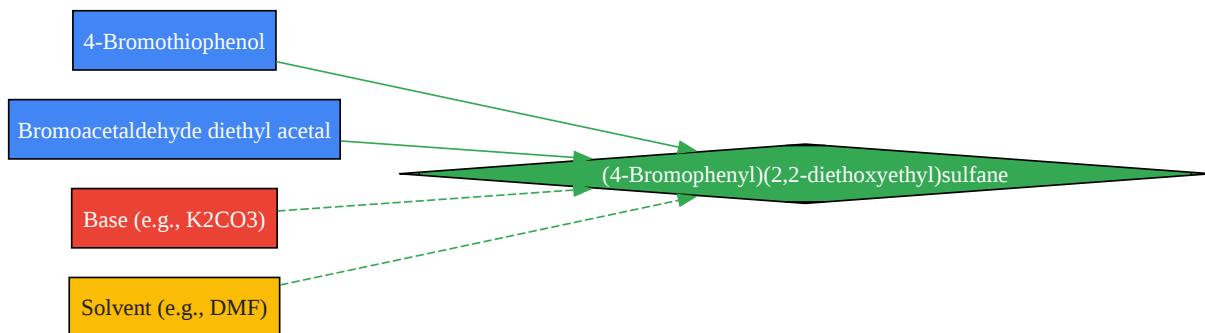
(4-Bromophenyl)(2,2-diethoxyethyl)sulfane is a chemical compound with the molecular formula $C_{12}H_{17}BrO_2S$ and a molecular weight of approximately 305.23 g/mol .[\[1\]](#) It is classified as a halogenated benzene, an ether, and a sulfide. This compound is available from various commercial suppliers, and key identifying information is summarized in the table below.

Property	Value	Reference
CAS Number	96804-05-6	[1] [2]
Molecular Formula	C ₁₂ H ₁₇ BrO ₂ S	[1]
Molecular Weight	305.23	[1]
Purity	Typically ≥95%	[1]

Table 1: Physicochemical Properties of **(4-Bromophenyl)(2,2-diethoxyethyl)sulfane**

The following table lists some of the commercial suppliers for this compound. Pricing and availability are subject to change and should be verified with the respective suppliers.

Supplier	Purity	Available Quantities
CymitQuimica	95.0%	100mg, 250mg, 1g
BLDpharm	-	Inquire
Fluorochem	-	Inquire


Table 2: Commercial Suppliers of **(4-Bromophenyl)(2,2-diethoxyethyl)sulfane**

Synthesis of **(4-Bromophenyl)(2,2-diethoxyethyl)sulfane**

A plausible and commonly employed method for the synthesis of aryl thioethers is the S-alkylation of a thiophenol. In the case of **(4-Bromophenyl)(2,2-diethoxyethyl)sulfane**, this involves the reaction of 4-bromothiophenol with bromoacetaldehyde diethyl acetal.

Proposed Synthetic Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the thiolate anion of 4-bromothiophenol, generated in situ by a base, attacks the electrophilic carbon of bromoacetaldehyde diethyl acetal, displacing the bromide ion.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **(4-Bromophenyl)(2,2-diethoxyethyl)sulfane**.

Experimental Protocol (Adapted from a similar O-alkylation procedure)

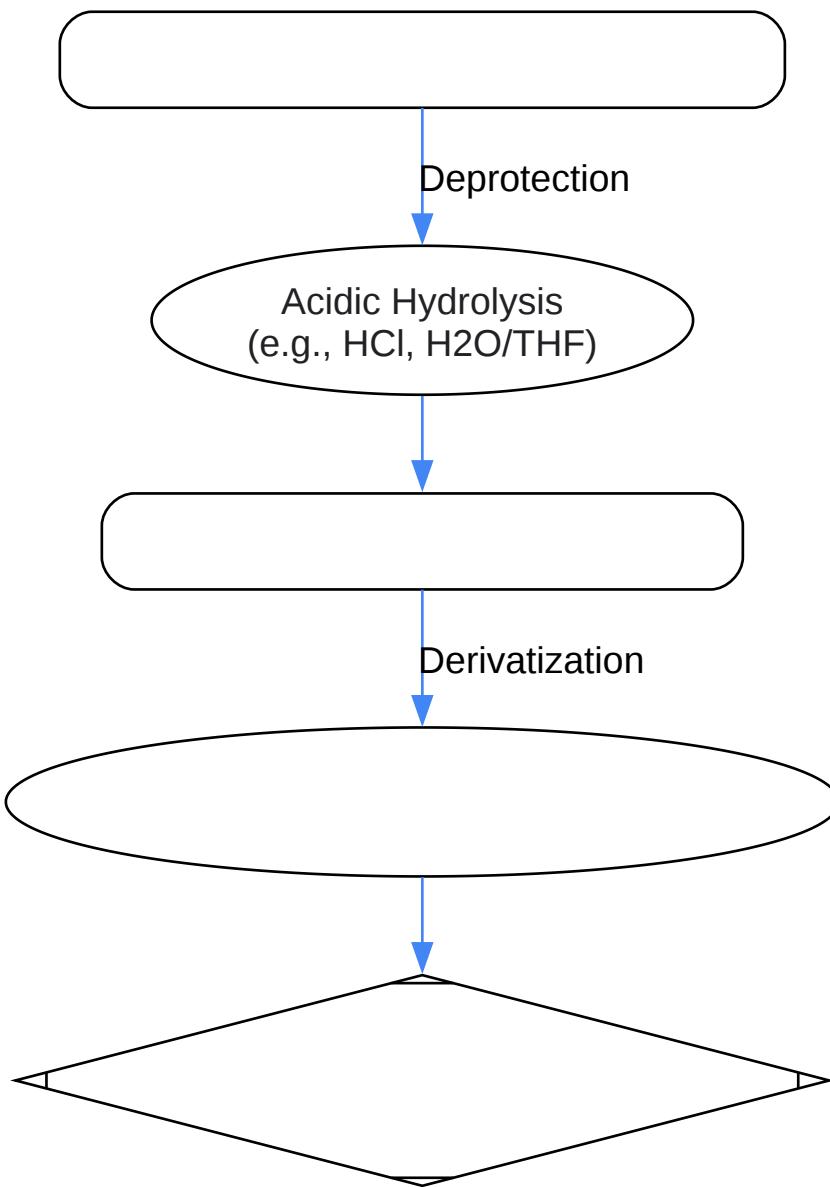
This protocol is adapted from a general procedure for the alkylation of phenols with bromoacetaldehyde diethyl acetal and should be optimized for the specific reactants.[\[3\]](#)

Materials:

- 4-Bromothiophenol
- Bromoacetaldehyde diethyl acetal
- Potassium carbonate (K₂CO₃), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Brine solution (saturated aq. NaCl)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- To a stirred solution of 4-bromothiophenol (1.0 equiv.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equiv.).
- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiophenoxide.
- Add bromoacetaldehyde diethyl acetal (1.2 equiv.) to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired product.


Potential Applications and Research Context

While specific biological activities or applications for **(4-Bromophenyl)(2,2-diethoxyethyl)sulfane** have not been extensively reported in peer-reviewed literature, its structural motifs suggest potential areas of interest for researchers. Aryl sulfides are a class of compounds with a broad range of applications in medicinal chemistry and materials science. The presence of a bromine atom allows for further functionalization via cross-coupling reactions, making it a versatile building block in organic synthesis.

The 2,2-diethoxyethyl moiety is a protected aldehyde. This functional group can be deprotected under acidic conditions to reveal a reactive aldehyde, which can then be used in various subsequent chemical transformations.

Experimental Workflow: Deprotection and Further Reactions

The following diagram illustrates a potential experimental workflow starting from **(4-Bromophenyl)(2,2-diethoxyethyl)sulfane**.

[Click to download full resolution via product page](#)

Caption: Potential workflow for the use of the title compound in synthesis.

Conclusion

(4-Bromophenyl)(2,2-diethoxyethyl)sulfane is a commercially available and synthetically accessible chemical compound. Its utility as a research chemical likely stems from its potential as a building block in the synthesis of more complex molecules, owing to the presence of a modifiable bromine atom and a protected aldehyde functionality. Further research is needed to explore its potential biological activities and applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. 96804-05-6|(4-Bromophenyl)(2,2-diethoxyethyl)sulfane|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [commercial suppliers of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339859#commercial-suppliers-of-4-bromophenyl-2-2-diethoxyethyl-sulfane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com